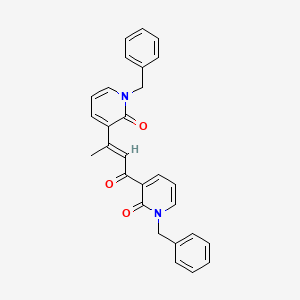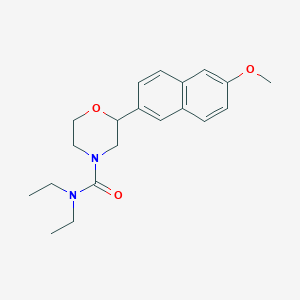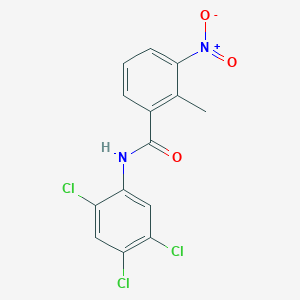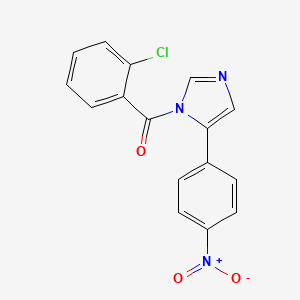
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-benzyl-2(1H)-pyridinone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-benzyl-2(1H)-pyridinone) is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPD or Bispyridoxal-1,3-diacetate. BPD is a yellow crystalline powder that is soluble in water and organic solvents. It has been shown to possess various biochemical and physiological effects, making it a promising candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of BPD is not fully understood. However, it has been suggested that BPD induces apoptosis in cancer cells by activating the caspase cascade. BPD has also been shown to inhibit the activity of various inflammatory mediators, including COX-2 and TNF-α. The antioxidant properties of BPD are believed to be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
BPD has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of inflammatory mediators, and scavenge free radicals. Additionally, BPD has been shown to possess anti-angiogenic properties, which could make it a valuable tool in preventing the growth of new blood vessels in tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPD in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the mechanisms of cell death. Additionally, BPD has been shown to possess anti-inflammatory and antioxidant properties, which could make it a useful tool for studying the effects of inflammation and oxidative stress on various biological processes.
One limitation of using BPD in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of BPD for use in experiments. Additionally, BPD has been shown to possess cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving BPD. One area of interest is the development of BPD-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of BPD and its effects on various biological processes. Finally, the development of new synthesis methods for BPD could make it more accessible for use in lab experiments.
Synthesis Methods
BPD can be synthesized through a multi-step process involving the reaction of pyridoxal with acetic anhydride to form pyridoxal-5′-diacetate. This intermediate is then reacted with benzylamine to produce 3,3′-(1-oxo-2-butene-1,3-diyl)bis(1-benzyl-2(1H)-pyridinone). The final product is purified through recrystallization.
Scientific Research Applications
BPD has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. BPD has also been investigated for its anti-inflammatory effects, making it a potential treatment for various inflammatory diseases. Additionally, BPD has been studied for its antioxidant properties, which could make it a valuable tool in preventing oxidative stress-related diseases.
properties
IUPAC Name |
1-benzyl-3-[(E)-4-(1-benzyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-21(24-14-8-16-29(27(24)32)19-22-10-4-2-5-11-22)18-26(31)25-15-9-17-30(28(25)33)20-23-12-6-3-7-13-23/h2-18H,19-20H2,1H3/b21-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWSEWOGRNINII-DYTRJAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)C3=CC=CN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CN(C1=O)CC2=CC=CC=C2)/C3=CC=CN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [5-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5368686.png)
![3-(4-iodophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5368690.png)
![methyl ({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5368692.png)


![2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5368711.png)

![2'-({[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B5368722.png)
![3-{2-[ethyl(propyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5368727.png)
![1-benzyl-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368742.png)
![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-N-(4-methylphenyl)methanesulfonamide](/img/structure/B5368750.png)
![4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]phenyl 4-methoxybenzoate](/img/structure/B5368759.png)
![2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5368761.png)
![5-[(sec-butylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5368773.png)